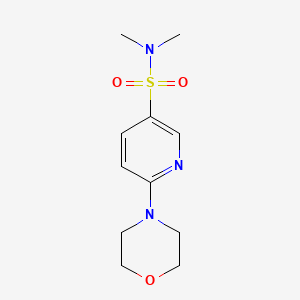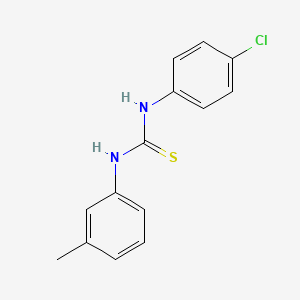![molecular formula C11H12N2O2S B5823509 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole, also known as SB-203580, is a chemical compound that belongs to the class of pyridinyl imidazoles. It is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which is involved in various cellular processes such as inflammation, stress response, and apoptosis.
Mechanism of Action
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole exerts its inhibitory effect on p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates such as transcription factors, kinases, and cytoskeletal proteins, leading to the suppression of various cellular processes. The inhibition of p38 MAPK by 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has been shown to be reversible and dose-dependent.
Biochemical and Physiological Effects:
The inhibition of p38 MAPK by 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has been associated with various biochemical and physiological effects. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. Moreover, it has been shown to reduce the activation of immune cells such as macrophages, T cells, and B cells, leading to the suppression of autoimmune diseases and transplant rejection. Additionally, it has been shown to inhibit the apoptosis of various cell types such as neurons, cardiomyocytes, and endothelial cells, leading to the protection of tissues from ischemic injury and neurodegeneration.
Advantages and Limitations for Lab Experiments
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has several advantages for lab experiments. It is a potent and selective inhibitor of p38 MAPK, which allows for the specific investigation of the role of this enzyme in various cellular processes. Moreover, it has been extensively studied and characterized, which allows for the reliable interpretation of experimental results. However, there are also some limitations to the use of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole. It has been shown to inhibit other kinases such as JNK and ERK at high concentrations, which can lead to off-target effects. Additionally, it has poor solubility in aqueous solutions, which can limit its use in some experimental systems.
Future Directions
There are several future directions for the research on 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole. One direction is the investigation of its potential therapeutic applications in various diseases such as cancer, arthritis, and neurodegeneration. Another direction is the development of more potent and selective inhibitors of p38 MAPK based on the structure of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole. Moreover, the crosstalk between p38 MAPK and other signaling pathways such as NF-κB, JNK, and ERK needs to be further elucidated to understand the complex regulation of cellular processes. Finally, the development of more efficient synthesis methods and formulations of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole can improve its use in lab experiments and potential clinical applications.
Conclusion:
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole is a potent and selective inhibitor of p38 MAPK that has been extensively used in scientific research to investigate the role of this enzyme in various cellular processes. Its inhibition of p38 MAPK has been associated with the suppression of inflammation, apoptosis, and stress response, leading to its potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments, and there is a need for further research to fully understand its mechanism of action and potential clinical applications.
Synthesis Methods
The synthesis method of 4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and is followed by purification through column chromatography. The yield of the product is typically around 50-60%.
Scientific Research Applications
4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole has been extensively used in scientific research as a tool compound to investigate the role of p38 MAPK in various cellular processes. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, leading to the suppression of inflammation, apoptosis, and stress response. Moreover, it has been used to study the involvement of p38 MAPK in the regulation of gene expression, cell cycle progression, and differentiation. Additionally, it has been used to investigate the crosstalk between p38 MAPK and other signaling pathways such as NF-κB, JNK, and ERK.
properties
IUPAC Name |
4-methyl-1-(4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-7-10(2)12-8-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBSZCXGVNDAEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640821 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5823441.png)


![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)

![5-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5823485.png)
![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)


![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)
